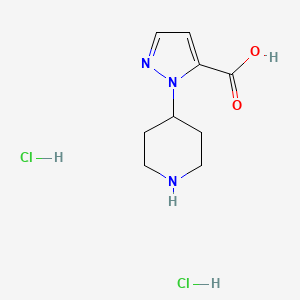

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride is a versatile chemical compound utilized in various scientific studies. This compound exhibits promising potential in drug discovery and development due to its unique structural properties.

Métodos De Preparación

The synthesis of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Análisis De Reacciones Químicas

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . Major products formed from these reactions are substituted piperidines, spiropiperidines, and piperidinones .

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, it serves as a building block for designing new pharmaceuticals due to its ability to interact with various biological targets. In biology, it is used to study cellular processes and molecular interactions. In the industrial sector, it is employed in the synthesis of various chemical products.

Mecanismo De Acción

The mechanism of action of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride is unique due to its specific structural properties, which allow it to interact with a wide range of biological targets. Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Actividad Biológica

2-Piperidin-4-ylpyrazole-3-carboxylic acid dihydrochloride (commonly referred to as 2-PPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-PPC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2-PPC is characterized by its piperidine and pyrazole moieties, which contribute to its biological properties. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of 2-PPC is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Receptor Modulation : 2-PPC has been shown to act as an antagonist at histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

- Antinociceptive Properties : Research indicates that compounds similar to 2-PPC exhibit significant antinociceptive effects in animal models, suggesting potential applications in pain management .

- Antimicrobial Activity : Preliminary studies have indicated that 2-PPC may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Antinociceptive Activity

A study evaluated the antinociceptive effects of 2-PPC in various pain models. The results demonstrated that the compound significantly reduced pain responses compared to control groups. The study highlighted the potential of 2-PPC as a dual-action agent targeting both histamine H3 and sigma-1 receptors, which could enhance existing pain therapies .

Antimicrobial Properties

Research exploring the antimicrobial activity of 2-PPC revealed promising results against several bacterial strains. The compound exhibited inhibitory effects on growth, suggesting its potential utility as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms behind this activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-PPC, a comparison with structurally similar compounds was conducted. The following table summarizes key characteristics:

| Compound Name | Receptor Affinity | Antinociceptive Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Piperidin-4-ylpyrazole-3-carboxylic acid dihydrochloride | High | Significant | Moderate |

| Piperidine derivatives | Moderate | Variable | Low |

| Pyrazole derivatives | High | Significant | Moderate |

This comparison underscores the enhanced biological activity observed with 2-PPC relative to other derivatives.

Propiedades

IUPAC Name |

2-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWYFOBYDKPTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.